molecular formula C14H13NO2 B14664739 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 42986-00-5

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione

Katalognummer: B14664739
CAS-Nummer: 42986-00-5
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: DEYGAEBOWQIRFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound that features a pyrrolidine ring attached to an indene-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of pyrrolidine with an indene-dione derivative under specific conditions. One common method involves the condensation of pyrrolidine with 1H-indene-1,3(2H)-dione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrrolidine ring or the indene-dione moiety can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrrolidine ring and indene-dione moiety can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.

    Indene-1,3-dione: Shares the indene-dione moiety but lacks the pyrrolidine ring.

    Pyrrolidin-2,5-dione: Another related compound with a pyrrolidine ring and two ketone groups.

Uniqueness

2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione is unique due to the combination of the pyrrolidine ring and the indene-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

42986-00-5

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

2-(pyrrolidin-1-ylmethylidene)indene-1,3-dione

InChI

InChI=1S/C14H13NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2

InChI-Schlüssel

DEYGAEBOWQIRFY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C=C2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.